molecular formula C21H24N6O4 B2733766 5-amino-N-(3,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899214-65-4

5-amino-N-(3,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2733766
CAS RN: 899214-65-4
M. Wt: 424.461
InChI Key: JQFLWGUHMGAYDS-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of triazole derivatives, demonstrating their versatility and potential in creating compounds with significant biological activities. For instance, the intramolecular cyclization of amino-triazole-carboxamides has led to the formation of hydroxy and sulfanyl-substituted triazolo-diazepines, showcasing the chemical diversity achievable with such frameworks (Kemskiy et al., 2018). Additionally, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights a method for generating triazole-based scaffolds, which are valuable for developing peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Biological Activities

Triazole derivatives have been extensively studied for their potential pharmacological applications. The research into these compounds demonstrates a broad interest in exploiting their biological properties for therapeutic uses. For example, certain triazole derivatives have shown promise as anticancer agents, highlighting their potential in medicinal chemistry and drug design (Butler et al., 2013).

Structural and Mechanistic Insights

The structural analysis of triazole compounds, such as amicarbazone, reveals that these molecules can form stable configurations conducive to biological interactions. Studies on such compounds emphasize the importance of their structural characteristics in determining their reactivity and biological activities (Kaur et al., 2013).

properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)24-18(28)11-27-20(22)19(25-26-27)21(29)23-14-6-8-16(30-3)17(10-14)31-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFLWGUHMGAYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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